2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid hydrochloride hydrate
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Overview
Description
2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid hydrochloride hydrate is a chemical compound belonging to the class of nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors followed by functional group modifications. Common synthetic methods involve the use of reagents such as hydrazines, amines, and carboxylic acids under controlled reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted pyrrolopyrazine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of organic materials and bioactive molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of inflammatory processes.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride: A closely related compound with similar structural features.
Indole derivatives: Compounds containing the indole nucleus, which exhibit various biological activities.
Uniqueness: 2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid hydrochloride hydrate is unique due to its specific structural arrangement and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH.H2O/c1-10-4-5-11-7(6-10)2-3-8(11)9(12)13;;/h2-3H,4-6H2,1H3,(H,12,13);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRXVACNJOPFTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=CC=C2C(=O)O)C1.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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